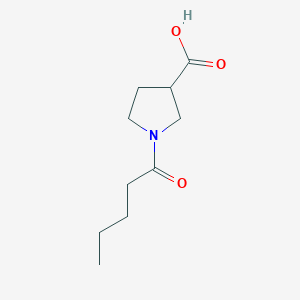

1-Pentanoylpyrrolidine-3-carboxylic acid

Description

1-Pentanoylpyrrolidine-3-carboxylic acid is a pyrrolidine derivative featuring a carboxylic acid moiety at the 3-position of the pyrrolidine ring and a pentanoyl group (valeryl group) at the 1-position. Pyrrolidine-based compounds are widely studied in medicinal chemistry due to their conformational rigidity and bioactivity, particularly in targeting enzymes or receptors involved in neurological and metabolic disorders.

Properties

CAS No. |

1310248-27-1 |

|---|---|

Molecular Formula |

C10H17NO3 |

Molecular Weight |

199.25 g/mol |

IUPAC Name |

1-pentanoylpyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C10H17NO3/c1-2-3-4-9(12)11-6-5-8(7-11)10(13)14/h8H,2-7H2,1H3,(H,13,14) |

InChI Key |

IRTHVZIFPJFHMM-UHFFFAOYSA-N |

SMILES |

CCCCC(=O)N1CCC(C1)C(=O)O |

Canonical SMILES |

CCCCC(=O)N1CCC(C1)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Structural Flexibility vs. Rigidity

- Pyrrolidine vs. Piperidine : The five-membered pyrrolidine ring (e.g., 1-benzyl-pyrrolidine-3-carboxylic acid amide) offers greater conformational flexibility compared to the six-membered piperidine ring (3-piperidinecarboxylic acid), which may influence binding affinity in drug-receptor interactions .

Preparation Methods

Enantioselective Hydrogenation Method

One of the most prominent and economically viable methods for preparing pyrrolidine-3-carboxylic acid derivatives, including 1-Pentanoylpyrrolidine-3-carboxylic acid, is the enantioselective hydrogenation of suitable precursors.

- The method involves catalytic hydrogenation of pyrrolidine derivatives under moderate conditions.

- A chiral catalyst system is employed to achieve high enantiomeric purity (>99.9% ee).

- The reaction is typically conducted under hydrogen pressure (e.g., 40 bar) at around 30°C for approximately 20 hours.

- Post-reaction, the mixture is treated to separate the catalyst and isolate the product via pH adjustments and solvent extraction.

Key Reaction Conditions and Yields:

| Parameter | Details |

|---|---|

| Catalyst | Chiral Ru-based or Pd-based catalysts |

| Temperature | 25–30°C |

| Hydrogen Pressure | 40 bar |

| Reaction Time | 18–20 hours |

| Solvents | Dioxane, methanol, aqueous NaOH |

| Purity of Product | >99.9% enantiomeric excess (ee) |

| Yield | Typically 58–88% after purification |

- A reaction mixture containing trifluoroacetic acid and N-(methoxymethyl)-N-(phenylmethyl)-N-(trimethylsilyl)methylamine was stirred, evaporated, and then treated with aqueous NaOH to form an emulsion.

- After stirring and solvent removal, acidification precipitated the product, which was filtered and dried.

- The final product was obtained as a white solid with >99% purity and >99.9% ee, with yields ranging from 58% to 88% depending on the specific derivative and conditions.

Organocatalytic Enantioselective Michael Addition

An alternative synthetic route involves organocatalytic enantioselective Michael addition reactions, which allow the construction of 5-alkyl-substituted pyrrolidine-3-carboxylic acids with high enantiomeric excess.

- The reaction uses carboxylate-substituted enones and nitroalkanes as substrates.

- Organocatalysts promote the Michael addition to form intermediates that cyclize into pyrrolidine-3-carboxylic acid derivatives.

- This method is concise and efficient, achieving high enantiomeric purity (up to 97% ee).

- Avoids the use of metal catalysts, reducing potential contamination.

- Mild reaction conditions.

- Suitable for synthesizing various alkyl-substituted derivatives.

- Primarily demonstrated for 5-methylpyrrolidine-3-carboxylic acid; extension to 1-Pentanoyl derivatives may require further optimization.

Summary Table of Preparation Methods

| Method | Catalyst Type | Key Conditions | Yield (%) | Enantiomeric Excess (ee) | Notes |

|---|---|---|---|---|---|

| Enantioselective Hydrogenation | Ru or Pd-based chiral | 25–30°C, 40 bar H₂, 18–20 h | 58–88 | >99.9% | High purity, scalable, well-established |

| Organocatalytic Enantioselective Michael Addition | Organocatalysts (non-metal) | Mild, two-step process | Variable | Up to 97% | Metal-free, efficient for alkyl-substituted derivatives |

| Pd-Catalyzed γ-C(sp³)−H Olefination | Pd(II)/Pd(0) with ligands | Room temp, ligand-enabled | Not specified | Not specified | Novel, broad scope, potential for adaptation |

Detailed Research Findings and Notes

The enantioselective hydrogenation method is the most documented and industrially relevant approach, offering excellent stereochemical control and product purity. The process benefits from mild reaction conditions and straightforward product isolation procedures, making it economically favorable.

Organocatalytic Michael addition represents a strategic synthetic approach that reduces reliance on metal catalysts and offers a concise route to enantiomerically enriched pyrrolidine derivatives. However, its application to this compound specifically requires further experimental validation.

The palladium-catalyzed γ-C(sp³)−H olefination method is an emerging technology that allows direct functionalization of carboxylic acids, potentially streamlining the synthesis of complex pyrrolidine structures. Its adaptability may open new avenues for preparing this compound derivatives with diverse substitution patterns.

Q & A

Q. What are the recommended synthetic routes for 1-Pentanoylpyrrolidine-3-carboxylic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis of pyrrolidine derivatives typically involves acylation or alkylation of the pyrrolidine core. For this compound, a plausible route includes:

- Step 1 : Coupling pentanoyl chloride with pyrrolidine-3-carboxylic acid under basic conditions (e.g., triethylamine in anhydrous THF at 0–5°C) .

- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

- Optimization : Reaction yield depends on solvent polarity, temperature control (to avoid side reactions like over-acylation), and stoichiometric ratios. For example, maintaining a 1:1.2 molar ratio of pyrrolidine-3-carboxylic acid to pentanoyl chloride minimizes unreacted starting material .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identifies proton environments (e.g., acylated pyrrolidine protons at δ 3.5–4.0 ppm; pentanoyl methyl protons at δ 0.9–1.0 ppm) .

- ¹³C NMR : Confirms carbonyl groups (carboxylic acid at ~170 ppm; pentanoyl at ~175 ppm) .

- HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 214.1 for C₁₁H₁₇NO₃) .

Q. How can researchers ensure the stability of this compound during storage and experimental use?

- Methodological Answer :

- Storage : Store at –20°C in inert, anhydrous solvents (e.g., DMSO) to prevent hydrolysis of the acyl group .

- Handling : Use nitrogen atmosphere during weighing to avoid moisture absorption. Monitor degradation via periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of pyrrolidine derivatives like this compound across different studies?

- Methodological Answer :

- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation time, and solvent controls) to isolate compound-specific effects .

- Meta-Analysis : Compare structural analogs (e.g., 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid ) to identify activity trends. For example, electron-withdrawing substituents may enhance enzyme inhibition .

- Data Triangulation : Combine in vitro assays (e.g., enzyme kinetics) with computational docking to validate target interactions .

Q. What computational modeling strategies are suitable for predicting the reactivity of this compound in novel reaction environments?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model transition states for acylation or hydrolysis reactions. Key parameters include bond dissociation energies (e.g., C–N bond in pentanoyl group) and solvation effects .

- Molecular Dynamics (MD) : Simulate interactions in polar solvents (e.g., water vs. DMSO) to predict stability and aggregation behavior .

Q. How can researchers design experiments to investigate the stereochemical influence of this compound on biological targets?

- Methodological Answer :

- Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) and test each isomer’s activity .

- X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to map binding-site interactions and stereochemical preferences .

Data Contradiction Analysis

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts) for this compound between synthetic batches?

- Methodological Answer :

- Batch Comparison : Analyze impurities via LC-MS to identify byproducts (e.g., unreacted starting material or diastereomers) .

- Solvent Calibration : Ensure NMR spectra are acquired under identical conditions (e.g., DMSO-d⁶ as solvent, 500 MHz instrument) to eliminate solvent or equipment bias .

Reaction Design Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.